molecular formula C15H11BF4I2N2 B15223812 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B15223812
M. Wt: 559.88 g/mol
InChI Key: HBOXYOQEFVDFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of iodophenyl groups and the imidazolium core structure contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 4-iodoaniline with an appropriate imidazole derivative. The reaction is carried out under controlled conditions, often involving the use of a strong acid such as tetrafluoroboric acid to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazolium salts, biaryl compounds, and various oxidation and reduction derivatives

Scientific Research Applications

1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium tetrafluoroborate
  • 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium tetrafluoroborate
  • 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

The iodine atoms provide distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C15H11BF4I2N2

Molecular Weight

559.88 g/mol

IUPAC Name

1,3-bis(4-iodophenyl)imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C15H11I2N2.BF4/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;2-1(3,4)5/h1-11H;/q+1;-1

InChI Key

HBOXYOQEFVDFQD-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.